ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate
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Overview
Description
Ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate can be achieved through various synthetic routes. Industrial production methods may involve the use of Grignard reagents such as 2-thiophenylmagnesium bromide and subsequent reactions with ethyl 2-oxo-2-thiophen-3-ylacetate .
Chemical Reactions Analysis
Ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, thiophene derivatives are known to inhibit certain enzymes involved in inflammation and cancer progression .
Comparison with Similar Compounds
Ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Tiotropium: A bronchodilator with a thiophene-based structure.
These compounds share the thiophene ring system but differ in their specific substituents and biological activities, highlighting the versatility and uniqueness of this compound .
Properties
Molecular Formula |
C12H12O3S2 |
---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
ethyl 2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylacetate |
InChI |
InChI=1S/C12H12O3S2/c1-2-15-11(13)12(14,9-5-7-16-8-9)10-4-3-6-17-10/h3-8,14H,2H2,1H3 |
InChI Key |
PXBROSFDZTYWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)(C2=CC=CS2)O |
Origin of Product |
United States |
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